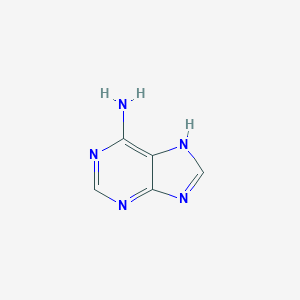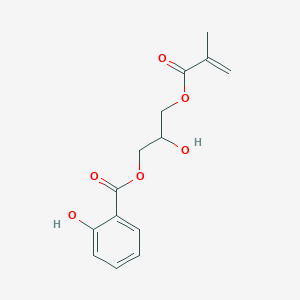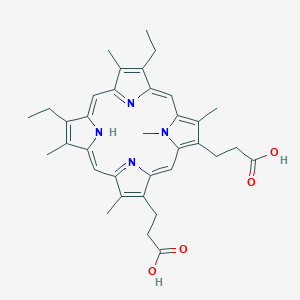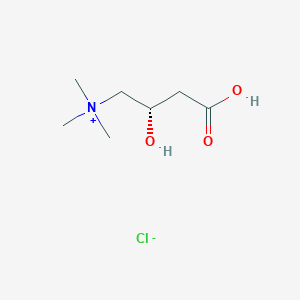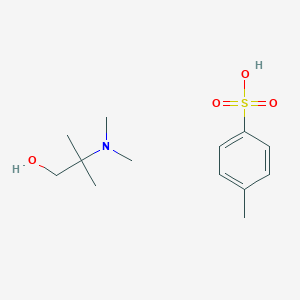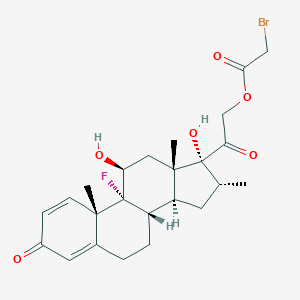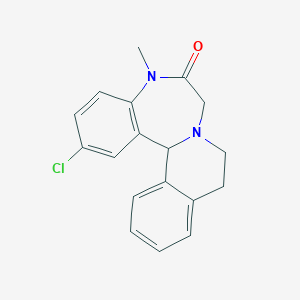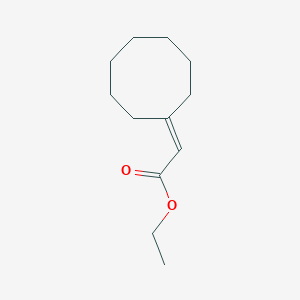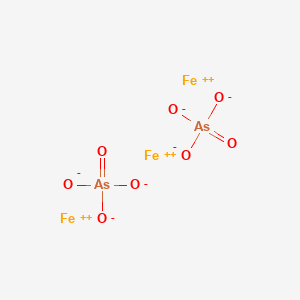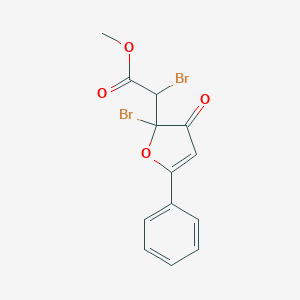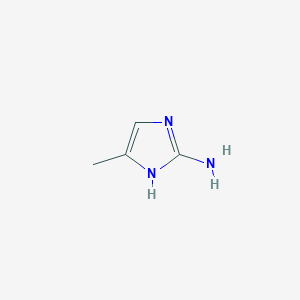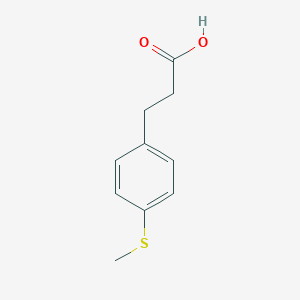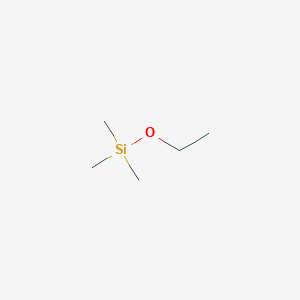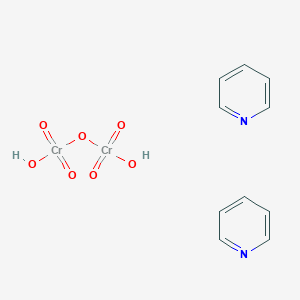![molecular formula C13H10F3NO2S B156674 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-45-5](/img/structure/B156674.png)
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid, also known as TFPT, is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins involved in cancer growth and inflammation. For example, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Furthermore, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to modulate the expression of specific genes involved in cancer progression and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is its high potency and specificity for its target enzymes and proteins. This makes it an ideal compound for use in laboratory experiments investigating the molecular mechanisms of cancer and inflammation. However, one limitation of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of novel analogs of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid could be investigated for its potential use in combination with other anticancer and anti-inflammatory agents to enhance their therapeutic efficacy. Finally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid could be explored for its potential use in other areas of medicine, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is a promising chemical compound with potential uses in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Its high potency and specificity for its target enzymes and proteins make it an ideal compound for laboratory experiments investigating the molecular mechanisms of cancer and inflammation. Further research on 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid and its analogs could lead to the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 4-(4-Trifluoromethylthiazol-2-yl)aniline with 2-bromo-2-methylpropanoic acid in the presence of a base, such as potassium carbonate. The resulting product is purified through recrystallization to obtain 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid in a high yield and purity.
Aplicaciones Científicas De Investigación
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic uses, particularly in the treatment of cancer and inflammation. Studies have shown that 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid inhibits the growth of cancer cells and reduces inflammation by targeting specific molecular pathways. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been investigated for its potential use as a diagnostic tool for cancer detection.
Propiedades
Número CAS |
132483-45-5 |
|---|---|
Nombre del producto |
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid |
Fórmula molecular |
C13H10F3NO2S |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
2-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C13H10F3NO2S/c1-7(12(18)19)8-2-4-9(5-3-8)11-17-10(6-20-11)13(14,15)16/h2-7H,1H3,(H,18,19) |
Clave InChI |
RZGQWNSRTRQUHG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(F)(F)F)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



